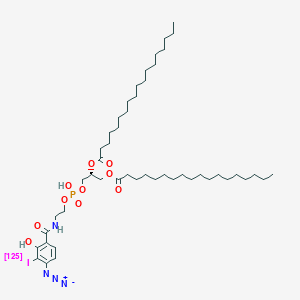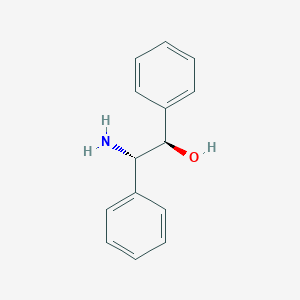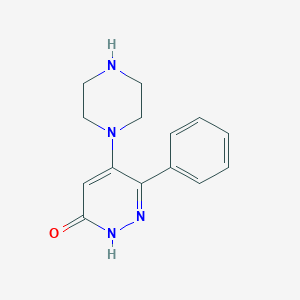![molecular formula C10H12N4 B138179 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine CAS No. 128854-10-4](/img/structure/B138179.png)
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, also known as THPQ, is a chemical compound that has been studied for its potential applications in scientific research. THPQ is a heterocyclic compound that contains both a pyrazole and a quinoline ring system. In recent years, THPQ has gained attention due to its unique properties and potential applications in a variety of fields.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is not fully understood, but it is believed to involve the modulation of certain receptors and ion channels in cells. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to bind to the GABA-A receptor and the NMDA receptor, which are both involved in the regulation of neuronal activity. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has also been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has also been shown to have anti-inflammatory effects, by inhibiting the production of certain cytokines and chemokines. In addition, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to have neuroprotective effects, by reducing the damage caused by oxidative stress and inflammation in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in moderate to good yields. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is also relatively easy to handle and store, and it is soluble in a variety of solvents. However, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine also has some limitations. It can be difficult to obtain pure 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, as impurities can affect its properties and activity. In addition, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine. One area of interest is the development of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine derivatives with improved activity and selectivity for certain receptors and enzymes. Another area of interest is the investigation of the potential therapeutic applications of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine in the treatment of cancer, inflammation, and neurological disorders. Finally, the use of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine as a tool for studying the role of certain receptors and enzymes in cellular processes could also be an area of future research.
Métodos De Síntesis
The synthesis of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be achieved through a variety of methods, including the reaction of 3-amino-4-chloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 3,4-dichloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Both methods have been reported to yield 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine in moderate to good yields.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In biochemistry, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been used as a tool to study the role of certain enzymes and proteins in cellular processes. In pharmacology, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential to modulate the activity of certain receptors and ion channels.
Propiedades
Número CAS |
128854-10-4 |
|---|---|
Nombre del producto |
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine |
Fórmula molecular |
C10H12N4 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine |
InChI |
InChI=1S/C10H12N4/c11-9-6-3-1-2-4-8(6)13-10-7(9)5-12-14-10/h5H,1-4H2,(H3,11,12,13,14) |
Clave InChI |
DQMPYIPLDCRBBY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3C=NNC3=N2)N |
SMILES canónico |
C1CCC2=C(C1)C(=C3C=NNC3=N2)N |
Sinónimos |
4-AMINO-5,6,7,8-TETRAHYDRO-2H-PYRAZOLO[3,4-B]QUINOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)








![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)



